5-Bromo-2-(chloromethyl)pyridine
Overview
Description
5-Bromo-2-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a chloromethyl group at the 2-position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Mechanism of Action
Target of Action
5-Bromo-2-(chloromethyl)pyridine is a chemical compound used in organic synthesis It is often used as a reagent in the suzuki–miyaura coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, this compound might interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura coupling reaction, this compound is involved in the formation of carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the production of various organic compounds .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere and at temperatures below -20°C . These conditions help maintain the stability of the compound and ensure its efficacy in reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)pyridine typically involves the halogenation of 2-methylpyridine. One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, followed by chlorination to introduce the chloromethyl group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is usually purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds from cross-coupling reactions.
- Pyridine N-oxides or dehalogenated pyridines from oxidation and reduction reactions .
Scientific Research Applications
Chemistry: 5-Bromo-2-(chloromethyl)pyridine is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules through cross-coupling reactions and nucleophilic substitutions .
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It can be part of the synthesis route for drugs targeting various biological pathways .
Industry: In the agrochemical industry, this compound is used to synthesize herbicides, insecticides, and fungicides.
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Similar structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-5-chloropyridine: Positional isomer with different reactivity due to the placement of halogen atoms.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness: 5-Bromo-2-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide dual sites for chemical modification. This dual functionality allows for versatile applications in synthesis, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFMWFCJUGBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464725 | |
Record name | 5-bromo-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168823-76-5 | |
Record name | 5-bromo-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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